N-(4-chlorophenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Description
N-(4-CHLOROPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid structure is known for its diverse pharmacological activities, making it a significant compound in drug design and development .
Properties
Molecular Formula |
C19H18ClN5OS |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-2-15-22-23-19-25(15)24-16(12-6-4-3-5-7-12)17(27-19)18(26)21-14-10-8-13(20)9-11-14/h3-11,16-17,24H,2H2,1H3,(H,21,26) |
InChI Key |
UECVJNKRKKJIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate carboxylic acid derivatives under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol for about 8 hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to its diverse pharmacological effects . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of triazolothiadiazines with slight structural variations but similar biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: These isomeric variants also possess similar chemical and pharmacological characteristics.
Uniqueness
N-(4-CHLOROPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the chloro and phenyl groups contributes to its unique pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
